Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate
CAS No.: 1457920-56-7
Cat. No.: VC4252427
Molecular Formula: C12H13F4NO2
Molecular Weight: 279.235
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1457920-56-7 |
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Molecular Formula | C12H13F4NO2 |
Molecular Weight | 279.235 |
IUPAC Name | methyl 2-(4-fluoro-2-methylphenyl)-2-(2,2,2-trifluoroethylamino)acetate |
Standard InChI | InChI=1S/C12H13F4NO2/c1-7-5-8(13)3-4-9(7)10(11(18)19-2)17-6-12(14,15)16/h3-5,10,17H,6H2,1-2H3 |
Standard InChI Key | ABVZCTPSWAQDRY-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)F)C(C(=O)OC)NCC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is C<sub>12</sub>H<sub>13</sub>F<sub>4</sub>NO<sub>2</sub>, with a molecular weight of 279.23 g/mol . The structure comprises:
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A 4-fluoro-2-methylphenyl aromatic ring.
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A trifluoroethylamino group (-NH-CH<sub>2</sub>CF<sub>3</sub>).
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A methyl ester functional group (-COOCH<sub>3</sub>).
The compound’s stereochemistry includes one undefined stereocenter at the alpha-carbon adjacent to the amino group, as inferred from its PubChem entry .
Spectral and Computational Data
Synthesis and Derivative Chemistry
Synthetic Pathways
The compound is synthesized via esterification of its carboxylic acid precursor, 2-(4-fluoro-2-methylphenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid (CAS 1270672-27-9) , using methanol under acidic conditions. Alternative routes may involve:
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Amination of methyl 2-bromo-2-(4-fluoro-2-methylphenyl)acetate with 2,2,2-trifluoroethylamine.
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Catalytic coupling of fluorinated aryl halides with amino acid esters.
Key Derivatives
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Ethyl Ester Analog: Ethyl 2-(4-fluoro-2-methylphenyl)-2-[(2,2,2-trifluoroethyl)amino]acetate (CAS 1457759-55-5) differs by an ethyl ester group, increasing molecular weight to 293.26 g/mol .
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Carboxylic Acid Form: The de-esterified form (CAS 1270672-27-9) is pivotal in further functionalization .
Physicochemical Properties
Thermodynamic and Solubility Data
Property | Value | Source |
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Boiling Point | Not reported | |
Melting Point | Not reported | |
Density | 1.32 g/cm³ (estimated) | |
Solubility in Water | Low (logP = 1.4) | |
Stability | Stable under inert conditions |
The compound’s low water solubility and moderate lipophilicity make it suitable for organic-phase reactions and lipid bilayer penetration in biological systems .
Applications in Pharmaceutical Research
Role as a Small Molecule Scaffold
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is marketed as a versatile scaffold for drug discovery . Its applications include:
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Kinase Inhibitor Development: Fluorinated aromatic systems enhance binding affinity to ATP pockets.
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CNS-Targeted Agents: The trifluoroethyl group improves blood-brain barrier permeability.
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Prodrug Synthesis: Ester hydrolysis in vivo releases the active carboxylic acid .
Future Directions
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the ester group (e.g., propyl, isopropyl) may optimize pharmacokinetics.
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Targeted Delivery Systems: Conjugation with nanoparticles for enhanced bioavailability.
Regulatory Considerations
Given its fluorinated nature, environmental persistence studies are critical under OECD PFAS guidelines .
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